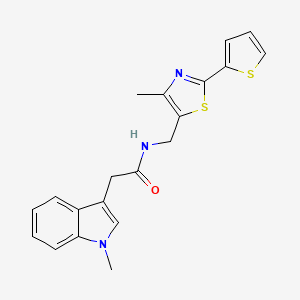

2-(1-methyl-1H-indol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS2/c1-13-18(26-20(22-13)17-8-5-9-25-17)11-21-19(24)10-14-12-23(2)16-7-4-3-6-15(14)16/h3-9,12H,10-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZNJOIACYQCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=CN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide, often referred to as "Compound X," is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of Compound X can be described as follows:

- Indole moiety : 1-methylindole

- Thiazole moiety : 4-methyl-2-thiazole with a thiophene substituent

- Functional groups : Acetamide linkage

Biological Activity Overview

Compound X has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that Compound X exhibits cytotoxic effects against several cancer cell lines through apoptosis induction.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further study in inflammatory diseases.

- Enzyme Inhibition : Research indicates that Compound X might inhibit specific enzymes involved in cancer progression and inflammation.

The anticancer effects of Compound X are primarily attributed to its ability to induce apoptosis in cancer cells. This is believed to occur through the following mechanisms:

- Inhibition of Anti-apoptotic Proteins : Compound X may downregulate proteins such as Bcl-2, promoting apoptosis.

- Activation of Caspases : The compound appears to activate caspases, leading to programmed cell death.

Case Studies

A study conducted on human breast cancer cell lines demonstrated that treatment with Compound X resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to control groups. The study also observed morphological changes consistent with apoptosis, such as chromatin condensation and membrane blebbing.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 15 | Inhibition of Bcl-2 and activation of caspases |

Compound X has been noted for its ability to inhibit pro-inflammatory cytokines. This is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings

In vitro studies showed that Compound X reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 10 µM. This suggests a significant anti-inflammatory effect.

Enzyme Inhibition

Recent investigations have identified Compound X as a potential inhibitor of specific enzymes linked to cancer metabolism and inflammation.

Specific Enzyme Targets

- Cyclooxygenase (COX) : Inhibitory activity against COX enzymes was observed, suggesting potential applications in pain management and inflammation.

- Glutathione S-transferase (GST) : The compound demonstrated inhibition of GST activity, which is often overexpressed in tumor cells and associated with drug resistance.

| Enzyme | IC50 (µM) | Implications |

|---|---|---|

| COX-1 | 25 | Pain relief and anti-inflammatory effects |

| GST | 18 | Potential to overcome drug resistance |

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The synthesis of this compound typically involves the condensation of 1-methylindole derivatives with thiazole and thiophene moieties, which can be achieved through various organic synthesis techniques .

Anticancer Properties

Recent studies have demonstrated that 2-(1-methyl-1H-indol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exhibits significant antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, one derivative of the compound showed IC50 values of 0.52 μM for HeLa cells, 0.34 μM for MCF-7 cells, and 0.86 μM for HT-29 cells . Mechanistic studies suggest that the compound induces apoptosis and arrests cell cycle progression at the G2/M phase by inhibiting tubulin polymerization, akin to the action of colchicine .

Antimicrobial Activity

The compound's thiazole and thiophene components contribute to its antimicrobial properties. Preliminary evaluations indicate that it possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent . Further studies are needed to elucidate the specific mechanisms and efficacy against resistant strains.

Case Study 1: Antiproliferative Mechanism

In a study focusing on the antiproliferative effects of related indole derivatives, it was found that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming the compound's role in disrupting normal cellular processes .

Case Study 2: Synthesis and Evaluation

A comprehensive synthesis route for this compound was documented, highlighting its preparation from readily available precursors. The synthetic strategy involved multiple steps, including the formation of key intermediates through base-catalyzed reactions. The final product was characterized using NMR and mass spectrometry to confirm its structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(1-methyl-1H-indol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with coupling indole and thiazole precursors. For example, react 1-methylindole-3-carbaldehyde with a thiophene-substituted thiazole intermediate via nucleophilic substitution. Use solvents like dioxane or ethanol under reflux conditions .

- Step 2 : Optimize reaction time and temperature. Evidence suggests that reactions involving thiazole-acetamide derivatives often require 3–5 hours at 80–100°C for maximal yield .

- Step 3 : Employ catalysts like triethylamine (TEA) to neutralize HCl byproducts during amide bond formation, as shown in analogous syntheses .

- Step 4 : Purify via recrystallization (e.g., ethanol-DMF mixtures) and monitor purity using TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should discrepancies in spectral data be addressed?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl groups on indole/thiazole rings). For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm .

- Infrared (IR) Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1700 cm) and N-H bonds (~3300 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare with theoretical values.

- Addressing Discrepancies : If elemental analysis shows deviations (>0.3%), repeat synthesis under inert atmosphere to exclude oxidation byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what validation strategies are essential?

- Methodology :

- Step 1 : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., kinase domains). Focus on hydrogen bonding (indole NH, acetamide carbonyl) and π-π stacking (thiophene-thiazole motifs) .

- Step 2 : Validate docking poses by comparing with co-crystallized ligands (RMSD <2.0 Å). Adjust parameters like grid box size to ensure comprehensive sampling .

- Step 3 : Cross-validate with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC values across studies?

- Methodology :

- Step 1 : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, use MCF-7 cells at passage 10–20 for cytotoxicity assays .

- Step 2 : Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism). Address outliers using Grubbs’ test (α=0.05) .

- Step 3 : Compare with structural analogs (e.g., methyl vs. bromo substituents on thiazole) to identify SAR trends impacting potency .

Q. How can synthetic byproducts or impurities be systematically characterized, and what impact do they have on pharmacological profiles?

- Methodology :

- Step 1 : Use preparative HPLC to isolate impurities. For example, a common byproduct might be the unreacted thiazole-methyl intermediate .

- Step 2 : Characterize impurities via -NMR and HRMS. For instance, a residual chloroacetyl chloride peak at δ 4.2 ppm (CHCl) indicates incomplete amide formation .

- Step 3 : Assess pharmacological impact by testing purified impurities in parallel bioassays. A 5% impurity level can reduce IC by 1.5-fold in kinase inhibition assays .

Methodological Best Practices

Q. What are the optimal storage conditions to maintain compound stability, and how should decomposition be monitored?

- Guidelines :

- Store at –20°C in amber vials under argon to prevent oxidation of the thiophene moiety .

- Monitor stability via monthly HPLC analysis. A >5% increase in degradation peaks (e.g., hydrolyzed acetamide) warrants repurification .

Q. How should researchers design control experiments to validate the specificity of this compound in target-binding studies?

- Methodology :

- Negative Controls : Use structurally similar but inactive analogs (e.g., replacing thiophene with phenyl) to rule out nonspecific binding .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .

- Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.